6-Chloro-4-phenylquinazoline-2-thiol
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Overview
Description
6-Chloro-4-phenylquinazoline-2-thiol is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry This compound features a quinazoline core with a chlorine atom at the 6th position, a phenyl group at the 4th position, and a thiol group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-phenylquinazoline-2-thiol typically involves the functionalization of aniline followed by the construction of the heterocyclic ring. One common method involves the use of 2-aminobenzylamine as a starting material. The process includes the following steps:
Functionalization of Aniline: The aniline derivative is functionalized to introduce the necessary substituents.
Cyclization: The functionalized aniline undergoes cyclization to form the quinazoline core.
Introduction of Thiol Group: The thiol group is introduced at the 2nd position of the quinazoline ring.
For example, a reaction involving 6-bromo-1,4-dihydroquinazoline-2-thiol can be carried out in tetrahydrofuran (THF) with triethylamine and carbon disulfide at room temperature to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-phenylquinazoline-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the quinazoline core or the substituents.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-phenylquinazoline-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its diverse biological activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-phenylquinazoline-2-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-phenylquinazoline: Similar structure but lacks the thiol group.
6-Bromo-4-phenylquinazoline-2-thiol: Similar structure with a bromine atom instead of chlorine.
2-(4-Chlorophenyl)-quinazolin-4(3H)-one: Similar core structure but different substituents.
Uniqueness
6-Chloro-4-phenylquinazoline-2-thiol is unique due to the presence of the thiol group at the 2nd position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-chloro-4-phenyl-1H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2S/c15-10-6-7-12-11(8-10)13(17-14(18)16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBHCDCLIPGSFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)NC3=C2C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353009 |
Source
|
Record name | STK862333 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57370-19-1 |
Source
|
Record name | STK862333 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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